

# Dehydro Palonosetron hydrochloride chemical structure and properties

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Compound of Interest

Compound Name:

Dehydro Palonosetron
hydrochloride

Cat. No.:

B1680063

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# Dehydro Palonosetron Hydrochloride: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

### Introduction

Dehydro Palonosetron hydrochloride, also identified by the code RS 42358-197 hydrochloride, is recognized primarily as a related substance and potential impurity in the synthesis of Palonosetron hydrochloride.[1][2] Palonosetron is a highly potent and selective second-generation 5-hydroxytryptamine-3 (5-HT3) receptor antagonist. It is clinically used for the prevention of chemotherapy-induced nausea and vomiting (CINV).[3] Dehydro Palonosetron hydrochloride, sharing a core structural similarity, is classified as a 5-HT3 receptor antagonist and is significant in the quality control and purity analysis of the active pharmaceutical ingredient, Palonosetron.[2]

## **Chemical Structure and Physicochemical Properties**

**Dehydro Palonosetron hydrochloride** is a tricyclic compound featuring a quinuclidine moiety attached to a modified benz[de]isoquinolin-1-one system. The "dehydro" designation indicates a higher degree of unsaturation in the isoquinoline ring system compared to the parent compound, Palonosetron.



### **Physicochemical Data**

The key chemical and physical properties of **Dehydro Palonosetron hydrochloride** are summarized in the table below.

Property	Value	Source(s)
Chemical Formula	C19H22N2O.CIH (0r C19H23CIN2O)	[2][4]
Molecular Weight	330.85 g/mol	[2][4]
IUPAC Name	N-[(3S)-1-Azabicyclo[2.2.2]oct-3-yl]-5,6-dihydro-1-naphthalenecarboxamide	[1][5]
Synonyms	RS 42358-197 hydrochloride, Palonosetron-3-ene Hydrochloride	[2][6]
Stereochemistry	Mixed (Contains 1 defined stereocenter out of 3 possible)	[4]
InChIKey	PEMWWRCTBNOHCX- UNTBIKODSA-N	[4]
SMILES	C1Cc2cccc3c2c(C1)cn([C@@ H]4CN5CCC4CC5)c3=O.Cl	[4]

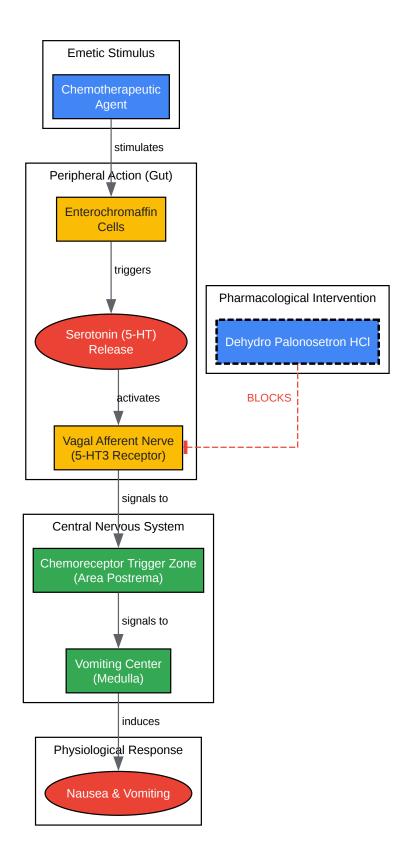
## **Pharmacology: Mechanism of Action**

As a 5-HT3 receptor antagonist, **Dehydro Palonosetron hydrochloride** is presumed to act via the same mechanism as Palonosetron. The 5-HT3 receptors are located on the nerve terminals of the vagus nerve in the periphery and centrally in the chemoreceptor trigger zone (CTZ) of the brain's area postrema.[1][3]

During chemotherapy, cytotoxic drugs can trigger the release of serotonin from enterochromaffin cells in the small intestine.[1] This released serotonin then activates 5-HT3 receptors on vagal afferent pathways, initiating the vomiting reflex. By competitively blocking



these receptors, 5-HT3 antagonists like Palonosetron prevent the activation of this signaling pathway.[3][7]





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Caption: 5-HT3 Receptor Antagonism Pathway.

# **Experimental Protocols**Synthesis

Specific, detailed protocols for the direct synthesis of **Dehydro Palonosetron hydrochloride** are not widely available in peer-reviewed literature, as it is primarily considered an impurity. It is formed during the multi-step synthesis of Palonosetron hydrochloride.[1] The synthesis of Palonosetron typically involves steps such as acylation, reduction, and cyclization starting from materials like (S)-3-amino-quinuclidine and a tetralone carboxylic acid derivative.[8][9] Dehydro Palonosetron can arise as a by-product due to incomplete reduction or side reactions during the cyclization steps. Its synthesis and isolation are therefore more relevant in the context of reference standard preparation for analytical purposes.

### **Analytical Methodology: Reversed-Phase HPLC**

The primary experimental context for **Dehydro Palonosetron hydrochloride** is its detection and quantification as a related substance in Palonosetron drug substance and product. A stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method is standard.[10]

Objective: To separate Palonosetron hydrochloride from its potential impurities, including **Dehydro Palonosetron hydrochloride**, and accurately quantify them.

Instrumentation and Conditions:

- System: Agilent 1100/1200 series HPLC or equivalent, with a UV detector.
- Column: Alltima C18 (250 mm × 4.6 mm, 5 μm particle size) or equivalent.[11]
- Mobile Phase: A mixture of an aqueous buffer and an organic solvent. For example, 0.02 M sodium dihydrogen phosphate (containing 0.25% triethylamine and 0.01 M sodium hexanesulfonate, with pH adjusted to 3.0 with phosphoric acid) and acetonitrile in a 60:40 ratio.[11]
- Flow Rate: 1.5 mL/min.[11]







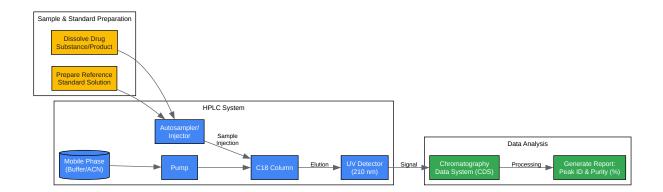
• Elution Mode: Isocratic.[10]

- Detection Wavelength: 210 nm for related substances and 242 nm for the assay of the main component.[11]
- Column Temperature: Ambient or controlled at 25 °C.
- Injection Volume: 10-20 μL.

#### Procedure:

- Standard Preparation: Prepare a reference standard solution of Dehydro Palonosetron hydrochloride at a known concentration (e.g., 1 μg/mL) in a suitable diluent (e.g., mobile phase or a water/acetonitrile mixture).
- Sample Preparation: Accurately weigh and dissolve the Palonosetron hydrochloride drug substance or extract the drug from the dosage form to achieve a target concentration (e.g., 1 mg/mL).
- Chromatography: Equilibrate the column with the mobile phase until a stable baseline is achieved. Inject the standard and sample solutions.
- Analysis: Identify the peaks based on their retention times relative to the reference standards. The Dehydro Palonosetron peak will be distinct from the main Palonosetron peak.
   Quantify the impurity by comparing its peak area to that of the reference standard or by using the area percentage method relative to the main peak.





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Caption: General Workflow for HPLC Analysis.

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